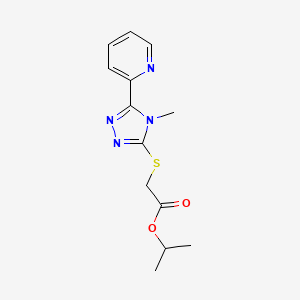

Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Description

Properties

Molecular Formula |

C13H16N4O2S |

|---|---|

Molecular Weight |

292.36 g/mol |

IUPAC Name |

propan-2-yl 2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |

InChI |

InChI=1S/C13H16N4O2S/c1-9(2)19-11(18)8-20-13-16-15-12(17(13)3)10-6-4-5-7-14-10/h4-7,9H,8H2,1-3H3 |

InChI Key |

SCMHBAJCUBIKMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CSC1=NN=C(N1C)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Thioether Formation: The triazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.

Esterification: The final step involves the esterification of the carboxylic acid derivative with methylethyl alcohol under acidic conditions to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding due to its unique structure.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The 1,2,4-triazole scaffold is highly versatile, with substituents dictating biological activity and physicochemical properties. Key analogs include:

Analysis :

Ester and Functional Group Modifications

The ester moiety significantly influences pharmacokinetics. Comparisons include:

Analysis :

- Methylethyl esters strike a balance between stability and bioavailability, whereas ionic forms (e.g., sodium salts) are more suited for intravenous delivery .

Pharmacological Potential

- Cerebral Circulation () : YUPK-2 and thiometrizole demonstrated efficacy in modulating cerebral vessel reactivity, suggesting that pyridyl-substituted triazoles may target CNS disorders. The target compound’s 2-pyridyl group could similarly influence vascular tone but requires experimental validation .

- Anticancer Activity () : Derivatives like T13–T16 showed moderate to high anticancer activity (IC₅₀: 2–10 μM), with thiazolidinedione moieties critical for enzyme inhibition. The target compound’s ester group may enhance tumor penetration but lacks the dione’s hydrogen-bonding capacity .

- Antimicrobial Properties (): Isopropyl esters with pyridyl-triazole scaffolds exhibited broad-spectrum antimicrobial activity.

Biological Activity

Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a triazole ring, which is known for its biological significance. The presence of a pyridyl moiety and a thioether group enhances its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with triazole structures exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound has been studied for its herbicidal and cytotoxic effects.

Herbicidal Activity

A study highlighted the herbicidal potential of similar triazole derivatives. Compounds with a triazole core demonstrated significant herbicidal activity against various weed species. This compound is expected to exhibit comparable efficacy due to structural similarities with known herbicides .

Cytotoxic Activity

The cytotoxic effects of triazole derivatives have been extensively studied. In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as melanoma and breast cancer . The mechanism often involves the disruption of cellular processes through the inhibition of specific enzymes or pathways.

Case Studies

- Cytotoxicity Assays : In a recent study, derivatives of triazole were tested against human melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting strong cytotoxic potential .

- Herbicidal Efficacy : Another investigation compared the herbicidal activity of various triazole-based compounds. This compound was among those tested and showed promising results against common agricultural weeds .

Data Tables

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Melanoma (IGR39) | 5.0 | |

| Cytotoxicity | Breast Cancer (MDA-MB-231) | 7.5 | |

| Herbicidal Activity | Various Weeds | Effective |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, affecting pathways crucial for cell survival in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the common synthetic routes for Methylethyl 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves:

Thiol Intermediate Preparation : Reacting 4-methyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol with sodium hydride or hydroxide to generate a reactive thiolate intermediate .

Alkylation : Introducing methyl ethyl bromoacetate (or chloroacetate) under controlled pH (8–10) and temperature (60–80°C) to form the thioether linkage .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the pyridyl, triazole, and ester moieties. Key signals include:

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H] and fragmentation patterns (e.g., loss of ester groups) .

- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm) and C=N (1600–1650 cm) .

Q. What biological mechanisms are hypothesized for triazole derivatives like this compound?

Methodological Answer: Triazoles often act via:

- Enzyme Inhibition : Binding to fungal CYP51 (lanosterol 14α-demethylase) or bacterial dihydrofolate reductase (DHFR), disrupting sterol or folate synthesis .

- Nucleic Acid Interference : Pyridyl groups may intercalate DNA/RNA, while the thioether enhances membrane permeability .

Experimental Validation: Conduct MIC assays against Candida albicans or Staphylococcus aureus to correlate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve thiolate reactivity but may promote side reactions. Dichloromethane or THF balances reactivity and control .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield (85–90%) by uniform heating .

Statistical Approach: Use a Box-Behnken design to model temperature, solvent ratio, and catalyst concentration .

Q. How do structural modifications (e.g., pyridyl vs. phenyl substituents) influence bioactivity?

Methodological Answer:

- Pyridyl vs. Phenyl : Pyridyl enhances water solubility and metal-chelating capacity, improving bioavailability. Phenyl derivatives show higher lipophilicity but reduced antifungal potency .

- Thioether Linkage : Replacing sulfur with oxygen (ether) decreases membrane penetration due to reduced hydrophobicity .

Data Contradiction Analysis: Conflicting reports on pyridyl efficacy in Gram-negative bacteria suggest species-specific target accessibility. Validate via comparative MIC assays with E. coli and Pseudomonas aeruginosa .

Q. What computational strategies predict binding affinities of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with CYP51 (PDB: 1EA1). Pyridyl and triazole moieties show hydrogen bonding with heme iron and active-site residues .

- QSAR Modeling : Train models on triazole derivatives with known IC values. Descriptors like logP, polar surface area, and H-bond donors correlate with antifungal activity .

Validation: Compare docking scores with experimental IC values from enzyme inhibition assays .

Q. How can environmental stability and degradation pathways be evaluated?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor ester hydrolysis via HPLC, identifying products like 2-(4-methyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetic acid .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions. LC-MS/MS detects pyridyl ring cleavage products .

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.